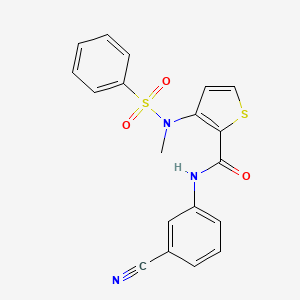

N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-cyanophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-22(27(24,25)16-8-3-2-4-9-16)17-10-11-26-18(17)19(23)21-15-7-5-6-14(12-15)13-20/h2-12H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOIASCBXMAZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Attachment of the Sulfonamide Group: The sulfonamide group is attached by reacting the intermediate compound with N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Addition of the Cyanophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The cyanophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. A study highlighted the synthesis of related compounds that showed potent antiproliferative activity against glioma cell lines, suggesting that modifications to the thiophene structure can enhance therapeutic efficacy against specific cancer types .

Nanoparticle Formulations

Recent advancements in drug delivery systems have incorporated N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide into nanoparticle-based formulations. These systems enhance the bioavailability and targeted delivery of the compound to tumor sites. For example, lipid-coated nanoparticles have been shown to improve circulation time and reduce systemic toxicity while allowing for simultaneous imaging and therapeutic applications .

Case Studies in Drug Delivery

Several case studies illustrate the effectiveness of nanoparticle systems that utilize compounds like N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide:

- Study 1 : A research group developed a liposomal formulation containing the compound, demonstrating enhanced uptake in cancer cells compared to free drug formulations.

- Study 2 : In vivo studies using zebrafish xenografts showed that nanoparticle encapsulation led to improved tumor targeting and reduced off-target effects, validating the potential for clinical applications .

Antimicrobial Properties

Emerging research suggests that thiophene derivatives, including N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, may possess antimicrobial properties. Studies have indicated efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Preliminary investigations have also pointed towards anti-inflammatory activities associated with this compound. The ability to modulate inflammatory pathways could position it as a therapeutic agent in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound vs. Dichlorobenzylthio Derivatives ()

- Compound 2 : 3-(3,4-Dichlorobenzylthio)-N-(methylsulfonyl)thiophene-2-carboxamide

- Substituents: Dichlorobenzylthio (lipophilic, bulky) at C3; methylsulfonyl at the carboxamide nitrogen.

- Key Difference: The target compound replaces the dichlorobenzylthio group with an N-methylbenzenesulfonamido group, reducing steric hindrance but introducing a sulfonamide linkage. This may enhance solubility due to the polar sulfonamide group .

- Compound 4: N-(3-Aminophenylsulfonyl)-3-(3,4-dichlorobenzylthio)thiophene-2-carboxamide Substituents: Aminophenylsulfonyl (polar, hydrogen-bonding capability) at the carboxamide nitrogen.

Carboxamide Positional Isomerism ()

- Compound 6p : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide

Cyanophenyl vs. Cyanothiophene Derivatives ()

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Structure: Cyanothiophene at the acetamide nitrogen; lacks a sulfonamido group. Key Difference: The target’s 3-cyanophenyl group introduces a rigid aromatic system compared to the thiophene-based cyano group, which may enhance π-π stacking interactions in receptor binding .

Sulfonamido Group Comparisons ( and )

- Flutolanil (): N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Structure: Benzamide core with methoxy and trifluoromethyl groups.

- Taranabant () : Propanamide derivative with pyridinyl and chlorophenyl groups.

Data Table: Structural Comparison of Key Analogs

Biological Activity

N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : C17H18N2O2S2

- Molecular Weight : 366.47 g/mol

N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes.

- Antimicrobial Properties : The compound shows potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains, including Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In a controlled mouse model of inflammation, the administration of the compound resulted in a notable decrease in paw swelling compared to the control group. This suggests a promising role for the compound in treating inflammatory conditions.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide:

- Synergistic Effects : When combined with other antibiotics, this compound exhibited synergistic effects that enhanced antimicrobial efficacy.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

- Mechanistic Insights : Studies using molecular docking have provided insights into its binding affinities with target enzymes, supporting its role as a potential drug candidate.

Q & A

Q. What are the key synthetic routes for N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiophene core via cyclization of dicarbonyl compounds with elemental sulfur (e.g., Paal-Knorr synthesis) .

- Step 2: Introduction of the N-methylbenzenesulfonamido group using sulfonylation reagents like p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3: Coupling the cyanophenyl moiety via amide bond formation, often employing carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (reflux for 12–24 hours), and purification via column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for thiophene and cyanophenyl groups) and sulfonamide NH (δ ~10 ppm) .

- IR: Confirm sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro screening:

- Anticancer activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme inhibition: Target-specific assays (e.g., kinase or β-catenin pathway modulation) using fluorescence-based readouts .

- Controls: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case example: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum interference, incubation time).

- Methodology:

- Dose-response validation: Repeat assays with standardized protocols (e.g., fixed serum concentration, 48-hour incubation) .

- Target engagement studies: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

- Statistical analysis: Apply ANOVA with post-hoc tests to assess significance of variations .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Structural modifications:

- Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .

- Replace the cyanophenyl group with bioisosteres (e.g., pyridine) to improve solubility .

- Formulation: Use PEGylated nanoparticles or liposomes to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Key modifications to test:

- Sulfonamide moiety: Replace N-methyl with bulkier groups (e.g., cyclopropyl) to enhance target selectivity .

- Thiophene ring: Introduce methyl or chloro substituents to assess steric/electronic effects on activity .

- Data analysis: Correlate substituent effects with activity using 3D-QSAR models or molecular docking simulations .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction intermediates?

- TLC/HPLC: Track reaction progress using silica TLC (hexane:ethyl acetate gradients) or reverse-phase HPLC .

- In situ FTIR: Monitor functional group transformations (e.g., disappearance of amine peaks during sulfonylation) .

Q. How should researchers design experiments to investigate off-target effects?

- Proteome-wide profiling: Use affinity pulldown coupled with LC-MS/MS to identify unintended protein binders .

- CRISPR screens: Perform genome-wide knockout studies to detect synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.